Podophyllotoxin chloride

概要

説明

Podophyllotoxin chloride is a derivative of podophyllotoxin, a naturally occurring aryltetralin lignan isolated from the rhizomes of Podophyllum species . Podophyllotoxin and its derivatives are known for their broad-spectrum pharmacological activities, including antiviral, antitumor, and cytotoxic properties

準備方法

Synthetic Routes and Reaction Conditions

Podophyllotoxin chloride can be synthesized through various chemical modifications of podophyllotoxin. One common method involves the reaction of podophyllotoxin with chloroacetonitrile, followed by further chemical modifications .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of podophyllotoxin from plant sources, followed by chemical synthesis to introduce the chloride group. The process may include steps such as isolation, purification, and chemical modification to achieve the desired compound .

化学反応の分析

Types of Reactions

Podophyllotoxin chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include chloroacetonitrile, sulfonyl chloride, and acyl chloride . Reaction conditions may vary depending on the desired modification, but typically involve controlled temperatures and specific catalysts to achieve optimal yields .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities, such as increased cytotoxicity against cancer cells .

科学的研究の応用

Anticancer Applications

Mechanism of Action

Podophyllotoxin and its derivatives, including podophyllotoxin chloride, are primarily recognized for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Studies have shown that podophyllotoxin derivatives can exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells .

Case Studies and Research Findings

- Cytotoxicity Comparisons : Research indicates that halogenated derivatives of podophyllotoxin, including those with chlorine substitutions, show varying degrees of cytotoxicity. For instance, chloride-substituted derivatives demonstrated lower antitumor activity compared to fluoride-substituted versions, suggesting that further structural modifications could enhance efficacy .

- Etoposide Development : Etoposide, a well-known chemotherapeutic agent derived from podophyllotoxin, has been utilized in treating various cancers. Recent studies have explored the potential of podophyllotoxin derivatives in overcoming drug resistance associated with conventional therapies .

- Novel Derivatives : Recent advancements have led to the synthesis of novel derivatives that maintain the core structure of podophyllotoxin while enhancing bioavailability and reducing toxicity. For example, ester-linked and triazole-linked derivatives have shown improved antiproliferative activity in vitro .

Antiviral Applications

This compound has also been investigated for its antiviral properties. Historically used to treat viral infections such as condylomata acuminata (genital warts), recent research has expanded its potential applications against emerging viral threats.

- COVID-19 Treatment : The compound has been repurposed in clinical settings for managing cytokine storms associated with COVID-19. Its mechanism of action may involve modulating immune responses and reducing inflammation .

Insecticidal Applications

In addition to its medicinal uses, this compound has shown promise as an insecticide.

Research Findings

- Pesticidal Activity : Novel 7-membered lactam derivatives of podophyllotoxin were synthesized and tested for insecticidal activity against pests like Mythimna separata. These compounds exhibited potent activity compared to traditional insecticides .

- Structural Modifications : The introduction of halogen atoms at specific positions on the molecule has been linked to enhanced insecticidal properties, indicating that chemical modifications can significantly impact efficacy .

Summary Table of Applications

作用機序

Podophyllotoxin chloride exerts its effects by targeting specific molecular pathways. It binds to and inhibits topoisomerase II, an enzyme involved in DNA replication . This inhibition leads to the stabilization of DNA breaks, preventing the reparation process and ultimately causing cell cycle arrest and apoptosis . Additionally, this compound can disrupt the microtubule network, further contributing to its cytotoxic effects .

類似化合物との比較

Podophyllotoxin chloride can be compared to other similar compounds, such as:

Etoposide: A derivative of podophyllotoxin used as a chemotherapeutic agent.

Teniposide: Another podophyllotoxin derivative with similar antitumor properties.

Epipodophyllotoxin: A related compound with pronounced biological activity.

This compound is unique due to its specific chemical modifications, which enhance its biological activity and reduce its toxicity compared to other derivatives .

生物活性

Podophyllotoxin chloride is a derivative of podophyllotoxin, a natural compound extracted from the roots of the Podophyllum plant. Known for its significant biological activities, podophyllotoxin has been extensively studied for its anticancer properties, particularly its ability to inhibit cell division and induce apoptosis in various cancer cell lines. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Inhibition of Cell Division

This compound exerts its biological effects primarily through the inhibition of microtubule polymerization. This action disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase. Studies have demonstrated that podophyllotoxin and its derivatives can effectively inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to their antitumor activity .

Induction of Apoptosis

The compound also induces apoptosis in cancer cells by activating various apoptotic pathways. For instance, research indicates that this compound can enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in tumor cells .

Structural Modifications and Activity Enhancement

Recent studies have focused on modifying the chemical structure of podophyllotoxin to enhance its biological activity. For example, the introduction of nitrogen-containing heterocycles has shown promising results in increasing cytotoxicity against specific cancer cell lines .

Anticancer Efficacy

The following table summarizes the anticancer activity of this compound and its derivatives based on various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Podophyllotoxin | A549 | 1.9 | Inhibition of topoisomerase II |

| Podophyllotoxin-imidazolium | HCT-116 | 0.04 | Induction of G2/M arrest and apoptosis |

| 4'-demethylepipodophyllotoxin | HeLa | 0.1 | Cell cycle arrest at G2/M phase |

| Podophyllotoxin-coumarin | HSC-2 | 0.22 | Microtubule depolymerization |

| Podophyllotoxin-indirubin | MKN-45 | 0.42 | CDK inhibition and apoptosis induction |

Case Studies

- Study on HeLa Cells : A study demonstrated that treatment with podophyllotoxin derivatives led to significant cell cycle arrest at concentrations as low as 0.1 µM, with a notable increase in apoptosis at higher concentrations (up to 5 µM) over a 48-hour period .

- Human Lung Carcinoma : Another investigation highlighted that a novel derivative exhibited enhanced sensitivity against A549 cells with an IC50 value of 0.8 µM, indicating improved efficacy compared to parent podophyllotoxin .

- Podophyllotoxin Hybrids : Recent research into podophyllotoxin hybrids revealed that certain conjugates displayed superior cytotoxicity against gastric cancer cell lines (MKN-45 and BGC-823), with IC50 values as low as 0.20 µM, showcasing the potential for developing more effective therapeutic agents .

特性

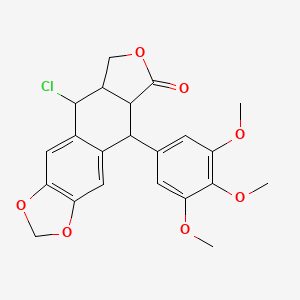

IUPAC Name |

5-chloro-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClO7/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDMGTICYKMZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284087 | |

| Record name | Podophyllotoxin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7401-22-1 | |

| Record name | Podophyllotoxin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Podophyllotoxin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。